molecular formula C8H8BrClN2O B1527291 5-Bromo-2-chloro-N-ethyl-nicotinamide CAS No. 1249312-18-2

5-Bromo-2-chloro-N-ethyl-nicotinamide

Cat. No.: B1527291
CAS No.: 1249312-18-2
M. Wt: 263.52 g/mol
InChI Key: CUWTXXCBCOLWCD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-ethyl-nicotinamide is a chemical compound with the molecular formula C8H8BrClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-ethyl-nicotinamide typically involves the bromination and chlorination of nicotinamide followed by the ethylation of the resulting compound. The reaction conditions include the use of bromine and chlorine as halogenating agents and ethylating agents such as ethyl iodide or ethyl bromide.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N-ethyl-nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is often an amine derivative.

  • Substitution: The major product is usually a substituted amide or ester.

Scientific Research Applications

5-Bromo-2-chloro-N-ethyl-nicotinamide has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It serves as a tool in studying biological pathways and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-N-ethyl-nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 5-Bromo-N-(2-ethoxyphenyl)nicotinamide

  • 5-Chloro-N-ethyl-nicotinamide

  • 5-Bromo-N-ethyl-nicotinamide

This comprehensive overview provides a detailed understanding of 5-Bromo-2-chloro-N-ethyl-nicotinamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-chloro-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWTXXCBCOLWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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